molecular formula C10H11F2NO2 B15535176 n-(4-(Difluoromethoxy)benzyl)acetamide

n-(4-(Difluoromethoxy)benzyl)acetamide

Cat. No.: B15535176
M. Wt: 215.20 g/mol
InChI Key: QFULNIDEXJIJCJ-UHFFFAOYSA-N
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Description

N-(4-(Difluoromethoxy)benzyl)acetamide is a synthetic organic compound of interest in chemical and pharmaceutical research. Its molecular structure features a benzyl group substituted at the para position with a difluoromethoxy unit (-OCF₂H), which is linked to an acetamide functional group . The difluoromethoxy group is a known bioisostere, a strategy often used in medicinal chemistry to modulate the properties of lead molecules . This compound serves as a valuable building block for researchers developing new chemical entities. Potential applications include its use as an intermediate in organic synthesis and in exploratory research programs aimed at discovering novel biologically active molecules. The physical and chemical properties, such as its molecular weight, can be calculated based on its formula: for instance, the difluoromethoxy (-OCF₂H) component contributes a molecular mass of approximately 67.00 g/mol (O: 15.999, C: 12.011, F: 18.998 x 2, H: 1.008) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]acetamide

InChI

InChI=1S/C10H11F2NO2/c1-7(14)13-6-8-2-4-9(5-3-8)15-10(11)12/h2-5,10H,6H2,1H3,(H,13,14)

InChI Key

QFULNIDEXJIJCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and biological relevance:

Compound Name Substituent(s) on Benzyl/Phenyl Ring Molecular Weight (g/mol) Key Properties/Biological Relevance Reference
N-(4-(Difluoromethoxy)benzyl)acetamide –O–CF₂H (para) 229.19 (calculated) Potential sodium channel modulation
N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide –O–CF₂H (para), –NO₂ (ortho) 246.17 Intermediate for benzimidazole synthesis
Compound 52 () –O–CF₃ (tethered to triazine core) ~500 (estimated) Tetrodotoxin-sensitive sodium channel inhibition
N-(4-Hydroxyphenyl)acetamide –OH (para) 151.16 General acetamide scaffold; high solubility
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide –Br (para), –F (meta/para) 337.14 Structural studies; hydrogen-bonding motifs
Key Observations:
  • Difluoromethoxy vs.
  • Nitro Group Addition : The nitro substituent in N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide introduces reactivity for further chemical transformations (e.g., benzimidazole synthesis) but may reduce stability under reducing conditions .
  • Hydroxyl vs. Difluoromethoxy : N-(4-Hydroxyphenyl)acetamide exhibits higher aqueous solubility due to the polar –OH group but lower membrane permeability compared to the difluoromethoxy analog .

Physicochemical and Crystallographic Properties

  • Crystal Packing : In 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (), dihedral angles between aromatic rings (66.4°) and hydrogen-bonding interactions stabilize the crystal lattice. The target compound’s simpler structure (single benzyl group) may exhibit less complex packing, favoring higher solubility .

Q & A

Q. What advanced analytical methods resolve impurities in scaled-up synthesis?

  • Methodological Answer : Preparative HPLC isolates low-abundance impurities (>0.1%). LC-QTOF-MS identifies structural motifs (e.g., dimerization byproducts). Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor reactions in real-time to minimize side products .

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